molecular formula C25H26N6O2 B2844247 N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946298-14-2

N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2844247
CAS No.: 946298-14-2
M. Wt: 442.523
InChI Key: RJFIRKQJHRXHSI-UHFFFAOYSA-N
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Description

N⁴-1,3-Benzodioxol-5-yl-N⁶-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1,3-benzodioxol-5-yl substituent at the N⁴ position and a cycloheptyl group at the N⁶ position. This scaffold is structurally analogous to kinase inhibitors, where the pyrazolo[3,4-d]pyrimidine core serves as a purine mimic for ATP-binding site interactions . The 1,3-benzodioxol moiety may enhance metabolic stability compared to simpler aryl groups, while the bulky cycloheptyl substituent likely contributes to hydrophobic binding interactions.

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-2-5-9-17(8-4-1)28-25-29-23(27-18-12-13-21-22(14-18)33-16-32-21)20-15-26-31(24(20)30-25)19-10-6-3-7-11-19/h3,6-7,10-15,17H,1-2,4-5,8-9,16H2,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFIRKQJHRXHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

The 3-chloro-4-methylphenyl substituent in introduces steric bulk and electronegativity, which may enhance target affinity but reduce solubility (0.5 μg/mL).

Core Modifications :

  • Methylation at the 1-position in and may reduce metabolic degradation compared to the phenyl group in the target compound.

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